(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid
Description
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a furan-2-ylmethoxy substituent attached to a phenyl ring. This compound belongs to the arylboronic acid family, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRQKZXINEFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681338 | |
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-66-3 | |
| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-((furan-2-ylmethoxy)methyl)benzene
The first step involves constructing the ether-linked furan substituent on a brominated aromatic precursor.
Mitsunobu Reaction for Ether Formation
Reagents :
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4-Bromobenzyl alcohol
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Furan-2-ylmethanol
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Diisopropyl azodicarboxylate (DIAD)
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Triphenylphosphine (PPh₃)
Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
Mechanism :
The Mitsunobu reaction facilitates ether formation by activating the alcohol groups through a phosphine-azo intermediate. This method avoids strong bases, which could degrade the furan ring.
Procedure :
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Dissolve 4-bromobenzyl alcohol (1.0 equiv) and furan-2-ylmethanol (1.2 equiv) in THF.
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Add PPh₃ (1.3 equiv) and cool to 0°C.
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Slowly add DIAD (1.3 equiv) and stir until completion.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Characterization Data
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¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 6.55–6.40 (m, 3H, furan-H), 4.65 (s, 2H, OCH₂), 4.50 (s, 2H, CH₂O).
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MS (ESI) : m/z 293 [M+H]⁺.
Miyaura Borylation to Install Boronic Acid
The aryl bromide intermediate undergoes palladium-catalyzed borylation to introduce the boronic acid group.
Reaction Conditions
Reagents :
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4-Bromo-((furan-2-ylmethoxy)methyl)benzene
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Bis(pinacolato)diboron (B₂Pin₂)
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Pd(dppf)Cl₂ (catalyst)
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Potassium acetate (KOAc)
Conditions : 1,4-Dioxane, 80–100°C, 12–18 hours under nitrogen.
Procedure :
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Mix aryl bromide (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
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Heat at 90°C with stirring.
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Filter through Celite and concentrate.
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Hydrolyze the boronic ester with 1M HCl to yield the boronic acid.
Yield : ~65–75% (estimated based on Miyaura borylation literature).
Synthetic Route 2: Direct Functionalization of Preformed Boronic Acids
An alternative approach involves introducing the substituent onto a preformed boronic acid, though this risks side reactions with the boronic acid group.
Protection of Boronic Acid as MIDA Boronate
To stabilize the boronic acid during etherification, it is converted to its N-methyliminodiacetic acid (MIDA) ester.
Reagents :
Procedure :
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Protect 4-bromophenylboronic acid as the MIDA ester.
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Perform Mitsunobu reaction with furan-2-ylmethanol.
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Deprotect with aqueous NaOH to regenerate the boronic acid.
Yield : ~50–60% (lower due to additional steps).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sequential Route | High yields; avoids boronic acid degradation | Requires anhydrous Mitsunobu conditions | 65–85% |
| Direct Functionalization | Fewer steps | Lower yields; protection/deprotection | 50–60% |
Route 1 is preferred for its reliability and higher yields, while Route 2 offers a shorter pathway at the cost of efficiency.
Optimization and Scalability Considerations
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Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains activity while lowering costs.
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Solvent Choice : Replacing dioxane with toluene in Miyaura borylation improves safety without compromising yield.
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Purification : Silica gel chromatography effectively isolates the boronic acid, though recrystallization from ethanol/water may suffice for large-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The methoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Boronic acids, including (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, have been studied for their anticancer properties. They function as proteasome inhibitors, which are critical in cancer therapy. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used to treat multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties .
Case Study: Bortezomib and Other Boron Compounds
| Compound | Application | Status |
|---|---|---|
| Bortezomib | Proteasome inhibitor | FDA Approved |
| Ixazomib | Proteasome inhibitor | FDA Approved |
| Vaborbactam | β-lactamase inhibitor | FDA Approved |
Recent studies indicate that derivatives of boronic acids can improve the efficacy of existing drugs through combination therapies .
Enzyme Inhibition
Boronic acids are also known for their ability to inhibit enzymes, particularly those involved in glycoprotein metabolism. The interaction between boronic acids and diols allows for the selective binding of glycosylated enzymes, which is essential for developing targeted therapies .
Glycoprotein Detection
The ability of boronic acids to selectively bind to glycoproteins makes them valuable in biosensing applications. For example, this compound can be utilized in the development of sensors that detect glycoproteins in biological samples.
Table: Summary of Biosensing Techniques Using Boronic Acids
| Technique | Description | Application Area |
|---|---|---|
| Magnetic microspheres | Capture glycopeptides using boronic acid functionalization | Proteomics and biomarker discovery |
| Polymer nanoparticles | Selective enrichment of glycopeptides | Glycoproteome analysis |
Recent advancements have demonstrated the effectiveness of boronic acid-functionalized materials in isolating glycoproteins from complex mixtures .
Cross-Coupling Reactions
This compound can serve as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.
Table: Key Reactions Involving Boronic Acids
| Reaction Type | Role of Boronic Acid | Outcome |
|---|---|---|
| Suzuki-Miyaura | Coupling partner | Formation of biaryl compounds |
| Negishi Reaction | Coupling agent | Synthesis of complex organic molecules |
The use of boronic acids in these reactions facilitates the synthesis of complex molecules with high efficiency and selectivity .
Stimuli-Responsive Polymers
Boronic acid derivatives are increasingly used in the creation of stimuli-responsive materials. These materials can change their properties in response to environmental stimuli such as pH or temperature.
Case Study: Development of PBA Polymers
Phenylboronic acid-based polymers have been developed for various biomedical applications due to their unique interaction with diols, leading to reversible bonding and stimuli-responsive behavior. These polymers are being explored for drug delivery systems and tissue engineering scaffolds .
Mechanism of Action
The mechanism of action of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, which is a key feature in its mechanism of action .
Comparison with Similar Compounds
HDAC-Inhibiting Boronic Acids
Compounds such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibit potent inhibition of histone deacetylase (HDAC) MoRpd3 in Magnaporthe oryzae. Key comparisons include:
| Compound | Docking Score (kcal/mol) | IC₅₀ (Appressorium Inhibition) |
|---|---|---|
| Target Compound (Furan derivative) | Not reported | Not tested |
| [2-...methoxyethyl]boronic acid | -8.7 | 1 µM |
| [4-...methoxyethyl]boronic acid | -8.5 | Not reported |
| Trichostatin A (Control) | -7.9 | 1.5 µM |
The methoxyethyl derivatives outperform trichostatin A, suggesting that electron-donating substituents enhance HDAC binding . The furan group in the target compound may similarly modulate electronic properties, though experimental validation is needed.
Tubulin Polymerization Inhibitors
Boronic acid-containing cis-stilbenes (e.g., 13c and 13d in ) demonstrate nanomolar IC₅₀ values against cancer cell lines (0.48–2.1 µM) and tubulin polymerization inhibition (IC₅₀ = 21–22 µM). The target compound’s furan group may mimic the stilbene’s planar structure, but its lack of a conjugated system likely reduces tubulin affinity.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
- 4-(Methylthio)phenylboronic acid () fails to react with dibromo-building blocks under Suzuki conditions, likely due to steric hindrance from the methylthio group .
- Phenylboronic acid derivatives with smaller substituents (e.g., methoxy or formyl groups) successfully participate in coupling .
- The target compound’s furan-methoxy group may improve solubility and reduce steric bulk, enhancing coupling efficiency compared to methylthio analogues.
Physicochemical Properties
Solubility and Stability

*Predicted based on furan’s polarity. The target compound may exhibit intermediate solubility between carboxy and methyl derivatives.
Electronic and Steric Effects
- 4-(Methylthio)phenylboronic acid shows voltage-dependent conductance in single-molecule junctions (), attributed to the electron-withdrawing thioether group.
Biological Activity
(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug design and development. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 232.04 g/mol. The structure consists of a furan ring connected via a methoxy group to a phenyl group, which is further linked to a boronic acid moiety. This unique combination of functional groups contributes to its reactivity and biological interactions.
Boronic acids generally exert their biological effects through various mechanisms, including:
- Proteasome Inhibition : Many boronic acid derivatives inhibit the proteasome, leading to the accumulation of proteins such as p53, which plays a crucial role in regulating the cell cycle and apoptosis.
- Enzyme Inhibition : They can act as enzyme inhibitors by binding to active sites or allosteric sites, thereby modulating enzymatic activity involved in cancer progression or other diseases.
- Cellular Signaling Modulation : These compounds can influence signaling pathways that are critical for cell proliferation and survival.
Anticancer Activity
Research indicates that boronic acids, including derivatives like this compound, may exhibit significant anticancer properties. For instance:
- A study on phenylboronic acid derivatives demonstrated their potential as prodrugs that effectively reduce tumor sizes in triple-negative breast cancer (TNBC) models. The compound CWB-20145 showed superior cytotoxicity compared to traditional chemotherapeutics like chlorambucil .
Antibacterial and Antiviral Properties
Boronic acids have also been explored for their antibacterial and antiviral activities:
- A review highlighted that boronic acids possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .
Study on Anticancer Activity
In a comparative study of various boronic acid derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values indicating potent growth inhibition in cancer cell lines. For example, derivatives with furan rings showed enhanced inhibitory activity against specific cancer types .
| Compound Name | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| CWB-20145 | 0.5 | >90 |
| FAN-NM-CH3 | 0.3 | >90 |
| (4-Furan) | 1.6 | 80 |
Q & A
Q. What are the common synthetic routes for preparing (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, and how are intermediates characterized?
The synthesis typically involves reductive amination or substitution reactions. For example, a related furan-containing boronic acid derivative was synthesized by reacting (4-formylphenyl)boronic acid with furfuryl alcohol derivatives in the presence of NaBHCN under nitrogen, followed by HPLC purification . Key intermediates are characterized via H/C NMR, IR, and mass spectrometry to confirm regiochemistry and purity. Reaction optimization often requires inert conditions to prevent boronic acid degradation.
Q. How can LC-MS/MS methods be applied to quantify trace impurities or degradation products of this compound?
A validated LC-MS/MS protocol for structurally similar boronic acids (e.g., carboxy phenyl boronic acid) involves reversed-phase chromatography with a C18 column, using electrospray ionization (ESI) in negative mode. Quantification limits (LOQ) of ~10 ppm are achievable, with %RSD <6% for precision. Sample preparation includes extraction with acetonitrile and filtration to remove particulates .
Q. What are the best practices for handling and storing this compound to ensure stability?
Boronic acids are hygroscopic and prone to protodeboronation. Storage under argon at −20°C in anhydrous DMSO or THF is recommended. For aqueous solutions, buffering at pH 7–9 with phosphate or carbonate can stabilize the boronate form. Regular NMR monitoring (e.g., B NMR) is advised to detect hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic profile of the furan-methoxymethyl group influence Suzuki-Miyaura cross-coupling efficiency?
The furan group introduces steric hindrance near the boron center, which can slow transmetallation in Suzuki reactions. Electronic effects from the methoxy group may enhance solubility but reduce electrophilicity. Optimization strategies include using Pd(OAc)/SPhos catalysts in toluene/water mixtures at 80°C, with KCO as a base to accelerate oxidative addition .
Q. What mechanistic insights explain contradictions in catalytic activity when this compound is used in tandem reactions (e.g., Petasis vs. Suzuki)?
The boronic acid’s Lewis acidity enables dual reactivity: in Petasis reactions, it coordinates to imines via B–N interactions, while in Suzuki couplings, it forms Pd–B intermediates. Competing pathways can arise if the solvent (e.g., DMF vs. THF) or temperature favors one mechanism. Kinetic studies using B NMR or in situ IR spectroscopy are critical for resolving such contradictions .
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., tubulin or proteases)?
Density Functional Theory (DFT) calculations assess the boronic acid’s interaction with diol-containing residues (e.g., serine in proteases). Molecular docking (AutoDock Vina) and MD simulations reveal binding modes, while QSAR models correlate substituent effects (e.g., furan’s electron-rich ring) with inhibitory activity. Validation via SPR or ITC experiments is essential .
Q. What strategies mitigate protodeboronation during large-scale synthesis or prolonged biological assays?
Protodeboronation is minimized by:
- Using deuterated solvents (e.g., DO) to slow hydrolysis.
- Adding pinacol or diethanolamine to stabilize the boronate ester form.
- Conducting reactions at lower temperatures (<40°C) and avoiding strong acids/bases .
Methodological Considerations Table
Notes for Experimental Design
- Contradictions in Data : Discrepancies in reaction yields may arise from varying steric effects or catalyst loading. Replicate experiments with controlled O/moisture levels are advised.
- Advanced Applications : Explore electrochemical coupling (e.g., oxidative dimerization) using Au or Pt electrodes, as demonstrated for thiophenyl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
